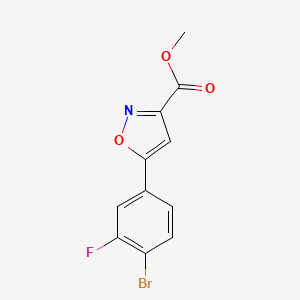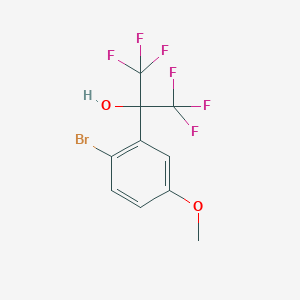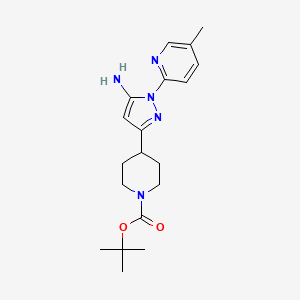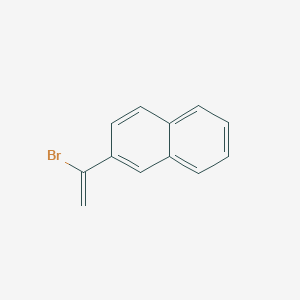
2-(1-Bromovinyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Bromovinyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromovinyl group attached to the second position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromovinyl)naphthalene typically involves the bromination of naphthalene followed by a vinylation reaction. One common method is the bromodecarboxylation of 3-(2-naphthyl)acrylic acid using ethylenebis(N-methylimidazolium) ditribromide as a reagent . The reaction is carried out in acetonitrile-water mixture, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar bromination process, where naphthalene is treated with bromine in the presence of a suitable solvent and catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is scalable and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Bromovinyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, forming nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Coupling Reactions: It can participate in coupling reactions, such as the Heck reaction, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, cyanide salts, and various catalysts such as palladium complexes for coupling reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include nitriles, epoxides, and coupled products with extended carbon chains or aromatic systems.
Wissenschaftliche Forschungsanwendungen
2-(1-Bromovinyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1-Bromovinyl)naphthalene involves its interaction with various molecular targets and pathways. The bromovinyl group can undergo electrophilic addition reactions, forming reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and DNA, potentially disrupting cellular functions and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromonaphthalene: Similar in structure but with the bromine atom attached to the first position of the naphthalene ring.
2-Bromonaphthalene: Another isomer with the bromine atom attached to the second position but without the vinyl group.
1-(2-Bromophenyl)naphthalene: A compound with a bromophenyl group attached to the naphthalene ring.
Uniqueness
2-(1-Bromovinyl)naphthalene is unique due to the presence of both the bromine and vinyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research.
Eigenschaften
Molekularformel |
C12H9Br |
|---|---|
Molekulargewicht |
233.10 g/mol |
IUPAC-Name |
2-(1-bromoethenyl)naphthalene |
InChI |
InChI=1S/C12H9Br/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H2 |
InChI-Schlüssel |
CPICVRGUVRNMFR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC2=CC=CC=C2C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



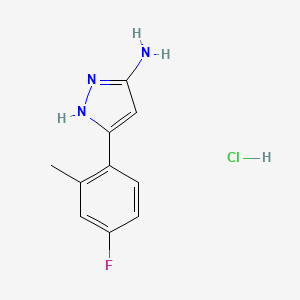
![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)


![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)

![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)
